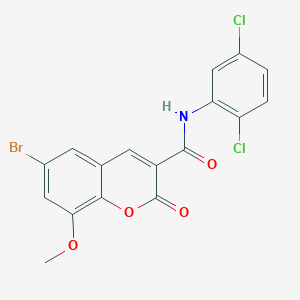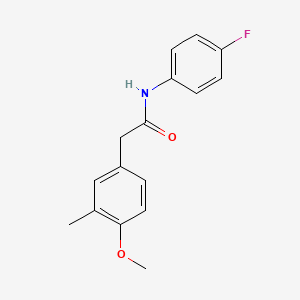![molecular formula C22H19Cl2NO4S2 B4625855 5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625855.png)
5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives typically involves Knoevenagel condensation reactions, where aldehydes react with thiazolidin-4-one under catalytic conditions to form arylidene derivatives. Studies such as those by Atamanyuk et al. (2014) and others explore the use of thiazolidin-4-one as a core building block for creating biologically relevant molecules, demonstrating the compound's versatility in synthesis processes (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014).
Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. For instance, Yahiaoui et al. (2019) investigated the molecular structure of a similar thiazolidin-4-one derivative, revealing non-planar conformations and significant intra- and intermolecular interactions (Yahiaoui, Moliterni, Corriero, Cuocci, Toubal, Chouaih, Djafri, & Hamzaoui, 2019).
Chemical Reactions and Properties
Thiazolidin-4-ones engage in various chemical reactions, including cycloadditions, nucleophilic attacks, and condensation reactions. These reactions are pivotal in the synthesis of diverse derivatives with potential biological activities. The work of Omar, Youssef, and Kandeel (2000) illustrates the reactivity of thiazolidin-4-ones with different nucleophiles and electrophiles, leading to a variety of products with different functional groups (Omar, Youssef, & Kandeel, 2000).
Physical Properties Analysis
The physical properties of thiazolidin-4-one derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical synthesis and pharmaceutical formulations. The crystallographic analysis by Delgado et al. (2005) on similar compounds provides insight into their supramolecular structures, hydrogen bonding, and molecular packing, which are essential for understanding their physical behavior (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Applications De Recherche Scientifique
Crystal Structure and Computational Studies
The crystal structure, Hirshfeld surface analysis, and computational studies of thiazolidin-4-one derivatives highlight their complex molecular interactions and structural characteristics. For example, (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one was characterized using X-ray diffraction, NMR spectroscopy, and theoretical investigations, revealing non-planar structures and various intra- and intermolecular contacts (Khelloul et al., 2016). This research contributes to the understanding of the structural basis for the biological activity of thiazolidinones.
Antimicrobial Activity
Thiazolidinone derivatives have been explored for their antimicrobial potential. Synthesis and evaluation of various thiazolidinone compounds have demonstrated significant activity against a range of bacterial and fungal pathogens. For instance, new N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones exhibited promising inhibitory activities against Gram-positive and Gram-negative bacteria, showcasing the antimicrobial application of thiazolidinones (Stana et al., 2014).
Antitumor and Anti-Inflammatory Applications
Thiazolidinone derivatives have also been identified as potential antitumor and anti-inflammatory agents. Novel synthesis approaches have led to compounds with significant activity, highlighting the therapeutic potential of thiazolidinone derivatives in cancer and inflammation-related conditions. For example, certain derivatives have shown high antitumor and moderate antiviral activity, underscoring their relevance in medicinal chemistry and drug discovery (Atamanyuk et al., 2014).
Propriétés
IUPAC Name |
(5Z)-5-[[3,5-dichloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO4S2/c1-3-4-13-5-6-17(18(9-13)27-2)28-7-8-29-20-14(10-15(23)12-16(20)24)11-19-21(26)25-22(30)31-19/h3,5-6,9-12H,1,4,7-8H2,2H3,(H,25,26,30)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDLTZBVYSWODD-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2Cl)Cl)C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2Cl)Cl)/C=C\3/C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3,5-dichloro-2-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)
![4-chloro-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4625794.png)
![5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4625798.png)
![1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)
![4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4625818.png)

![ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4625827.png)
![2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4625838.png)
![2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4625850.png)
![3,3-dimethyl-10-propionyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4625853.png)
![4-methoxy-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4625871.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4625878.png)